PSB-16671 -

PSB-16671

Catalog Number: EVT-1535515
CAS Number:
Molecular Formula: C17H10F4N2
Molecular Weight: 318.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PSB-16671 is a potent orthosteric and allosteric agonist of GPR84.
Synthesis Analysis

The synthesis of PSB-16671 typically involves the use of 1,2-diketones and hydrazides through a condensation reaction. The general method includes the following steps:

  1. Preparation of Hydrazides: Hydrazides are synthesized from corresponding esters by refluxing them with hydrazine in ethanol.
  2. Formation of Triazines: The hydrazides are then reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to yield 3,5,6-trisubstituted 1,2,4-triazines. This process often requires careful control of reaction conditions to achieve the desired regioisomers .

Technical details regarding the synthesis include the use of supercritical fluid chromatography for the separation of regioisomers and high-performance liquid chromatography for purity assessment .

Molecular Structure Analysis

PSB-16671 features a complex molecular structure characterized by its specific functional groups that facilitate its interaction with GPR84. The exact molecular formula and structural representation can be derived from detailed spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Data

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: 245.30 g/mol
  • Key Functional Groups: The presence of triazine rings contributes to its biological activity and selectivity towards GPR84 .
Chemical Reactions Analysis

PSB-16671 undergoes several chemical reactions that are crucial for its biological activity. These include:

  • Agonistic Activity: The compound acts as an agonist at GPR84, promoting G protein activation and influencing downstream signaling pathways.
  • Co-operativity with Other Ligands: Research indicates that PSB-16671 can enhance the activity of other ligands like 2-hydroxytryptophan (2-HTP) when co-administered, suggesting a modulatory role in receptor signaling .

Technical details involve kinetic studies that assess the binding affinity and efficacy of PSB-16671 compared to other known agonists.

Mechanism of Action

The mechanism of action for PSB-16671 primarily involves its binding to GPR84, leading to receptor activation. Upon binding:

  1. G Protein Activation: PSB-16671 activates G proteins associated with GPR84, initiating a cascade of intracellular signaling events.
  2. Phosphorylation Events: The binding triggers phosphorylation of serine and threonine residues within the receptor, which is crucial for receptor internalization and desensitization .
  3. Modulatory Effects: The compound exhibits allosteric modulation characteristics, enhancing the efficacy of other agonists while maintaining its own activity profile .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: PSB-16671 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with biological targets such as GPR84 without significant off-target interactions .

Relevant data from pharmacokinetic studies indicate that PSB-16671 has favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

Applications

PSB-16671 has potential applications in scientific research focused on:

  • Inflammatory Disease Treatment: As an agonist for GPR84, it may help modulate immune responses in conditions like asthma or rheumatoid arthritis.
  • Pharmacological Studies: Used to explore receptor biology and drug interactions within cellular systems.

Research continues to evaluate its efficacy and safety profiles through preclinical models, aiming to establish a foundation for clinical applications .

Introduction to GPR84 and PSB-16671

GPR84: Functional Role in Immune and Inflammatory Pathways

GPR84 is a Gi-coupled class A GPCR predominantly expressed on immune cells such as monocytes, macrophages, neutrophils, and microglia. Its expression is markedly upregulated during inflammation (e.g., by LPS or TNFα stimulation), positioning it as a critical mediator of innate immune responses [2] [6]. Activation of GPR84 triggers pro-inflammatory signaling cascades, including:

  • Phosphorylation of ERK, JNK, p38, and STAT3
  • Nuclear translocation of NF-κB (p65 subunit)
  • Enhanced production of cytokines (TNFα, IL-6, IL-12B) and chemokines (CCL2, CCL5, CXCL1) [5] [10]

In disease models, GPR84 amplifies pathological inflammation. For example, in concanavalin A-induced immune-mediated liver injury, GPR84 deficiency reduces serum ALT/AST levels, hepatic apoptosis, and inflammatory cell infiltration. Flow cytometry reveals that GPR84-knockout mice exhibit reduced Kupffer cell activation and monocyte recruitment (CD11b⁺Ly6ClowLy6G⁻ cells) [10]. Additionally, GPR84 activation in macrophages enhances phagocytic clearance of cancer cells, particularly when combined with CD47 blockade ("don't eat me" signal inhibition), suggesting a role in immunosurveillance [8] [9].

Table 1: GPR84-Mediated Immune Signaling Pathways

Signaling PathwayDownstream EffectsFunctional Outcomes
Gi/cAMP inhibitionReduced PKA activityEnhanced leukocyte chemotaxis
MAPK (ERK/JNK/p38)Inflammatory gene transcriptionCytokine production (TNFα, IL-6)
NF-κB translocationCCL2/CXCL1 upregulationMonocyte/macrophage recruitment
PI3K/AktCell survival signalsPhagocytosis potentiation

Medium-Chain Fatty Acids and Synthetic Agonists in GPR84 Activation

Endogenous activators of GPR84 include medium-chain fatty acids (MCFAs) with 9–14 carbon chains, such as decanoic acid (C10:0), undecanoic acid (C11:0), and lauric acid (C12:0). 3-Hydroxy lauric acid (3-OH-C12) demonstrates higher efficacy than non-hydroxylated MCFAs due to additional polar interactions [6]. However, MCFAs suffer from low in vivo potency (EC50 ~0.8–48 µM) and physiological limitations: circulating concentrations (~0.5 mM) may be insufficient for robust receptor activation, and they lack selectivity versus other fatty acid receptors [5] [6].

Synthetic agonists overcome these limitations:

  • 6-OAU: First synthetic agonist (EC50 = 14–512 nM), induces phagocytosis and chemotaxis [3] [8]
  • 2-HTP/ZQ-16: High potency (EC50 = 1–28.8 nM) but arginine172-dependent activation [5] [6]
  • Embelin: Natural product agonist (EC50 = 89–200 nM) with anti-atherogenic effects [2] [6]

Cryo-EM structures reveal that GPR84 contains a hydrophobic nonane tail-recognition pocket that sterically restricts ligand chain length, explaining its selectivity for MCFAs. Two disulfide bonds (Cys93³·²⁵-Cys168ᴱᶜˡ² and Cys11ᴺᵀ-Cys166ᴱᶜˡ²) create an occluded orthosteric binding site, accessible only to amphipathic ligands with defined geometry [6] [8].

Table 2: Select Synthetic GPR84 Agonists

CompoundChemical ClassReported Potency (EC50)Key Features
6-OAUPyrimidine derivative14–512 nM (cAMP)Pro-phagocytic; in vivo efficacy
2-HTP/ZQ-16Pyrimidinediol1–144 nM (cAMP)High potency; arrestin recruitment
PSB-1584Radiolabeled agonist3.2–5 nM (cAMP)Used for receptor localization
EmbelinNatural quinone89–200 nM (cAMP)Anti-atherogenic effects
DL-175Biased agonist33 nM (cAMP)Minimal arrestin signaling

PSB-16671: Discovery and Classification as a Dual Orthosteric/Allosteric Agonist

PSB-16671 (di(5,7-difluoro-1H-indole-3-yl)methane) is a fluorinated analog of 3,3′-diindolylmethane (DIM) developed through structure-activity optimization. It exhibits significantly enhanced potency (EC50 = 41.3 nM in cAMP accumulation assays) and efficacy compared to DIM [1] [4]. Key structural features include:

  • Symmetrical difluoroindole rings connected by a methane bridge
  • Molecular weight: 318.27 g/mol (C₁₇H₁₀F₄N₂)
  • Fluorine substitutions at positions 5/7 of each indole ring, enhancing hydrophobic interactions [4] [7]

PSB-16671 is classified as a dual orthosteric/allosteric agonist:

  • Orthosteric activation: Directly binds the GPR84 orthosteric site with high affinity (pKA = 7.0 ± 0.2), inducing Gαi signaling and cAMP inhibition [1] [4]
  • Allosteric modulation: Enhances binding and efficacy of orthosteric agonists (e.g., 2-HTP) via a distinct site. Mathematical modeling shows positive cooperativity (logα = 2.41 ± 0.17) and moderate affinity (pKB = 6.02 ± 0.13) [4] [5]

Functionally, PSB-16671 displays biased signaling: It potently inhibits adenylyl cyclase (cAMP EC50 = 41.3 nM) but shows weaker β-arrestin recruitment (EC50 = 5.47 µM), suggesting preferential engagement of G-protein pathways [1] [4]. Crucially, unlike DIM, PSB-16671 exhibits consistent affinity for both human and mouse GPR84 orthologues, making it invaluable for translational studies [4] [5]. However, in mouse bone-marrow neutrophils, some G-protein activation may occur via off-target effects, necessiting careful interpretation of cellular data [4].

Table 3: PSB-16671 Pharmacological Profile

PropertyValueAssay System
Chemical nameDi(5,7-difluoro-1H-indole-3-yl)methaneIUPAC nomenclature
Molecular formulaC₁₇H₁₀F₄N₂Elemental analysis
Orthosteric EC5041.3 nMcAMP accumulation (hGPR84)
β-arrestin EC505.47 µMβ-Arrestin recruitment
Allosteric KB634 nMModulation of 2-HTP response
Selectivity>100-fold vs. related fatty acid receptors/AhRFunctional screening

Properties

Product Name

PSB-16671

IUPAC Name

Di(5,7-difluoro-1H-indole-3-yl)methane

Molecular Formula

C17H10F4N2

Molecular Weight

318.27

InChI

InChI=1S/C17H10F4N2/c18-10-2-12-8(6-22-16(12)14(20)4-10)1-9-7-23-17-13(9)3-11(19)5-15(17)21/h2-7,22-23H,1H2

InChI Key

VOZFGFKTXNHCLF-UHFFFAOYSA-N

SMILES

FC1=CC(F)=CC2=C1NC=C2CC3=CNC4=C3C=C(F)C=C4F

Solubility

Soluble in DMSO

Synonyms

PSB-16671; PSB 16671; PSB16671

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.